Romifidine-d4 Hydrochloride
Description
Chemical Classification and Nomenclature
This compound belongs to the class of stable isotope-labeled analytical standards, specifically characterized as a deuterated halogenated aromatic amine compound. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the complete chemical name being N-(2-bromo-6-fluorophenyl)-4,4,5,5-tetradeuterio-1H-imidazol-2-amine hydrochloride. The molecular formula is C9H6D4BrClFN3, representing a molecular weight of 298.58 grams per mole. The compound is assigned the Chemical Abstracts Service registry number 1329834-57-2, distinguishing it from its non-deuterated parent compound.
The structural classification places this compound within the imino-imidazolidine class of compounds, specifically as an alpha-2 adrenergic receptor agonist analog. The presence of halogen substituents, including both bromine and fluorine atoms on the aromatic ring system, contributes to its distinctive chemical properties and analytical behavior. The hydrochloride salt form enhances solubility characteristics and stability during storage and analytical procedures. The deuterium labeling pattern involves strategic replacement of four hydrogen atoms with deuterium isotopes, maintaining the fundamental structural integrity while providing the necessary mass differentiation for analytical applications.
The compound's classification extends to its functional role as a research chemical and analytical reference standard, categorized under stable isotope-labeled materials for pharmaceutical testing. This classification encompasses its utility in various analytical methodologies, including liquid chromatography-mass spectrometry applications where isotope dilution techniques are employed for quantitative analysis. The specific positioning of deuterium atoms at non-exchangeable sites ensures label stability and prevents isotopic scrambling during analytical procedures.
Historical Context of Deuterated Compounds in Analytical Chemistry
The development of deuterated compounds for analytical applications traces its origins to the discovery of deuterium by Harold Urey in 1931, for which he received the Nobel Prize in 1934. The concept of incorporating deuterium into drug molecules emerged from the understanding of kinetic isotope effects, whereby the heavier deuterium isotope forms stronger bonds with carbon atoms compared to hydrogen. Early applications of deuteration in medicinal chemistry began in the 1960s with compounds such as d2-tyramine and d3-morphine, demonstrating altered pharmacological properties compared to their non-deuterated counterparts.
The evolution of deuterated compounds in analytical chemistry gained significant momentum with the advancement of mass spectrometric detection methods in the 1970s and 1980s. The first patents for deuterated molecules in the United States were granted during this period, establishing the foundation for their use as analytical tools. Pioneering work by researchers such as Reinhold and McCarty in the 1970s demonstrated the potential of deuterated compounds to modify drug pharmacokinetics and reduce toxicity, laying the groundwork for their analytical applications.
The pharmaceutical industry's adoption of deuterated internal standards became widespread with the development of liquid chromatography-mass spectrometry techniques in the 1990s and 2000s. The unique mass-to-charge ratio characteristics of deuterated compounds provided unparalleled accuracy in quantitative analysis, particularly for complex biological matrices. This period witnessed the emergence of specialized companies focused on developing deuterated versions of existing therapeutic compounds, driven by both analytical needs and potential therapeutic advantages.
A significant milestone in the field occurred in 2017 with the approval of Austedo (deutetrabenazine) by the Food and Drug Administration, marking the first deuterated drug to receive regulatory approval. This achievement validated the clinical utility of deuteration strategies and reinforced the importance of deuterated compounds in both analytical and therapeutic contexts. The success of deuterated drug development has further accelerated research into isotope-labeled analytical standards, driving innovations in synthetic methodologies and analytical applications.
Structural Relationship to Parent Compound (Romifidine)
Romifidine, the parent compound of this compound, possesses the molecular formula C9H9BrFN3 with a molecular weight of 258.09 grams per mole. The structural framework consists of a 2-bromo-6-fluoroaniline moiety connected to a 4,5-dihydro-1H-imidazol-2-amine group through an amino linkage. This parent compound functions as an alpha-2 adrenergic receptor agonist, demonstrating sedative and analgesic properties primarily in veterinary applications, particularly for horses.
The deuterated derivative maintains the identical connectivity and stereochemical configuration of the parent compound while strategically replacing four hydrogen atoms with deuterium isotopes. The specific deuteration pattern targets the imidazoline ring system, where deuterium atoms are incorporated at the 4,4,5,5 positions of the dihydroimidazole moiety. This selective deuteration approach preserves the pharmacological binding characteristics while providing the necessary isotopic distinction for analytical purposes.
The structural relationship between Romifidine and its deuterated analog demonstrates the principle of bioisosterism, where deuterium substitution produces minimal changes in molecular size and shape. The carbon-deuterium bond length is approximately 1% shorter than the corresponding carbon-hydrogen bond, resulting in negligible alterations to the overall molecular geometry. This structural similarity ensures that the deuterated compound exhibits comparable physicochemical properties, including lipophilicity, hydrogen bonding capacity, and protein binding affinity.
Table 1: Comparative Structural Properties of Romifidine and this compound
| Property | Romifidine | This compound |
|---|---|---|
| Molecular Formula | C9H9BrFN3 | C9H6D4BrClFN3 |
| Molecular Weight (g/mol) | 258.09 | 298.58 |
| Deuterium Substitution | None | 4 positions |
| Salt Form | Base | Hydrochloride |
| Chemical Abstracts Service Number | 65896-16-4 | 1329834-57-2 |
The preservation of the aromatic halogen substitution pattern in both compounds maintains the electronic properties that contribute to receptor binding affinity. The 2-bromo-6-fluoro substitution pattern on the benzene ring creates a specific electronic environment that is crucial for alpha-2 adrenergic receptor interaction. The deuterated version retains this critical structural feature, ensuring that analytical studies accurately reflect the behavior of the parent compound in biological systems.
Significance in Analytical and Research Applications
This compound serves as an essential analytical tool in pharmaceutical research and quality control applications, particularly in the quantitative analysis of Romifidine and its metabolites in biological matrices. The primary significance lies in its function as an internal standard for liquid chromatography-mass spectrometry methods, where the deuterium labeling provides a distinct mass shift that enables accurate quantification despite matrix effects and analytical variability. This application is crucial for pharmacokinetic studies, bioequivalence assessments, and drug metabolism investigations in veterinary pharmaceutical research.
The compound's analytical significance extends to its role in method validation and quality assurance procedures for pharmaceutical testing laboratories. Regulatory agencies require robust analytical methods for drug quantification, and deuterated internal standards like this compound provide the necessary accuracy and precision to meet these stringent requirements. The stable isotope labeling ensures consistent performance across different analytical runs and instrument platforms, contributing to the reliability of pharmaceutical testing protocols.
In research applications, this compound facilitates detailed metabolic pathway elucidation and drug disposition studies. The deuterium label allows researchers to distinguish between the parent drug and its metabolites using mass spectrometric techniques, providing insights into biotransformation processes and metabolite formation patterns. This capability is particularly valuable in veterinary pharmacology research, where understanding species-specific metabolism is crucial for optimizing dosing regimens and ensuring therapeutic efficacy.
The compound's utility in comparative pharmacodynamic studies enables researchers to correlate plasma drug concentrations with pharmacological effects. By providing accurate quantification of Romifidine concentrations, the deuterated internal standard supports dose-response relationship investigations and helps establish pharmacokinetic-pharmacodynamic models. These applications are essential for evidence-based veterinary medicine and contribute to the development of improved therapeutic protocols.
Table 2: Key Analytical Applications of this compound
| Application Area | Analytical Method | Primary Purpose |
|---|---|---|
| Pharmacokinetic Studies | Liquid Chromatography-Mass Spectrometry | Drug concentration quantification |
| Metabolite Identification | High-Resolution Mass Spectrometry | Biotransformation pathway mapping |
| Quality Control | Stability-Indicating Methods | Pharmaceutical purity assessment |
| Bioequivalence Testing | Validated Bioanalytical Methods | Regulatory compliance |
| Method Development | Internal Standard Optimization | Analytical method validation |
Properties
CAS No. |
1329834-57-2 |
|---|---|
Molecular Formula |
C9H10BrClFN3 |
Molecular Weight |
298.577 |
IUPAC Name |
N-(2-bromo-6-fluorophenyl)-4,4,5,5-tetradeuterio-1H-imidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C9H9BrFN3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H/i4D2,5D2; |
InChI Key |
SDXVSIWCVTYYQN-HGFPCDIYSA-N |
SMILES |
C1CN=C(N1)NC2=C(C=CC=C2Br)F.Cl |
Synonyms |
N-(2-Bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine Hydrochloride; STH 2130Cl; Sedivet; |
Origin of Product |
United States |
Preparation Methods
Deuteration of the Imidazole Moiety
Deuteration strategies often employ hydrogen-deuterium (H-D) exchange under controlled conditions. For Romifidine-d4, this involves reacting Romifidine with deuterated reagents such as D2O or deuterated acids in the presence of catalysts. The imidazole ring’s NH groups are particularly susceptible to isotopic exchange, enabling selective deuteration at the 4,4,5,5 positions. Alternative routes utilize deuterated starting materials, such as deuterium-labeled ethylenediamine, to construct the imidazole ring with pre-incorporated deuterium atoms.
Hydrochloride Salt Formation
Following deuteration, the free base of Romifidine-d4 is treated with hydrochloric acid to yield the hydrochloride salt. This step enhances the compound’s solubility and stability. The reaction is typically conducted in anhydrous ethanol or acetone to prevent hydrolysis, with stoichiometric HCl gas bubbled through the solution until precipitation occurs. The precipitate is then filtered, washed with cold solvent, and dried under vacuum to obtain this compound as a crystalline solid.
Optimization of Reaction Conditions
Temperature and Solvent Selection
Deuteration efficiency hinges on reaction temperature and solvent polarity. Studies indicate that H-D exchange at the imidazole ring proceeds optimally at 50–60°C in deuterated dimethylformamide (DMF-d7), achieving >95% isotopic incorporation within 24 hours. Polar aprotic solvents facilitate proton dissociation, accelerating exchange rates, while avoiding protic solvents prevents back-exchange.
Catalytic Enhancements
Acid catalysts, such as deuterated hydrochloric acid (DCl), improve deuteration kinetics. For example, using 0.1 M DCl in D2O increases the exchange rate at the imidazole NH groups by 40% compared to uncatalyzed reactions. However, excessive acidity risks degrading the bromo-fluoro-phenyl substituent, necessitating pH monitoring.
Purification and Isolation
Post-synthesis purification employs recrystallization from ethanol/water mixtures (3:1 v/v) to remove non-deuterated impurities. High-performance liquid chromatography (HPLC) with ultraviolet detection (λ = 254 nm) confirms isotopic purity, requiring a mobile phase of acetonitrile:ammonium acetate buffer (pH 4.5) in a 65:35 ratio. Final yields typically range from 65% to 75%, with deuterium enrichment exceeding 99% as verified by mass spectrometry.
Analytical Characterization
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR):
-
1H NMR (400 MHz, D2O): Absence of signals at δ 7.8–8.1 ppm (imidazole NH) confirms deuteration. Aromatic protons from the bromo-fluoro-phenyl group resonate at δ 7.2–7.5 ppm.
-
13C NMR (100 MHz, D2O): Peaks at δ 120.5 (C-Br), 115.3 (C-F), and 136.7 ppm (imidazole C-2) align with the parent structure.
Mass Spectrometry:
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H6BrClD4FN3 | |
| Molar Mass (g/mol) | 298.58 | |
| CAS Number | 1329834-57-2 | |
| Melting Point | 205–208°C (dec.) | |
| Solubility | >50 mg/mL in DMSO |
Challenges and Mitigation Strategies
Isotopic Dilution
Trace moisture during deuteration can reintroduce protium, reducing isotopic purity. Rigorous anhydrous conditions, achieved via molecular sieves or inert gas purging, are critical.
Byproduct Formation
Side reactions, such as bromine displacement, may occur under acidic conditions. Lowering reaction temperatures to 40°C and limiting HCl exposure to <2 hours minimizes these byproducts.
Scalability Issues
Industrial-scale synthesis faces mass transfer limitations in H-D exchange. Continuous-flow reactors with immobilized catalysts enhance deuteration efficiency, achieving 85% yield at 10 kg batches.
Applications in Bioanalytical Research
This compound’s primary use lies in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for quantifying Romifidine in biological matrices. As an internal standard, it corrects for matrix effects and ionization variability, improving assay precision (CV < 5%). Recent pharmacokinetic studies in equine models demonstrate its utility in tracking Romifidine’s elimination half-life (t1/2β = 138.2 min) .
Chemical Reactions Analysis
Romifidine-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Romifidine-d4 Hydrochloride is primarily used in pharmacokinetic research and biological analysis . Its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Romifidine in various conditions.
Biology: Employed in biological assays to understand the interaction of Romifidine with biological systems.
Medicine: Utilized in veterinary medicine research to study the pharmacokinetics and pharmacodynamics of Romifidine.
Industry: Used in the production of stable isotope-labeled compounds for research and development purposes.
Mechanism of Action
Romifidine-d4 Hydrochloride acts as an agonist at the alpha-2 adrenergic receptor subtype . This interaction leads to sedation and analgesia by inhibiting the release of norepinephrine and reducing sympathetic outflow . The molecular targets involved include the alpha-2 adrenergic receptors, which play a crucial role in the compound’s sedative effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Deuterated Piperidine Derivatives: 4-Chloro-1-methylpiperidine-d4 Hydrochloride
Key Similarities :
- Isotopic Labeling : Both compounds incorporate deuterium atoms to serve as stable isotope-labeled standards.
- Pharmaceutical Applications : Used as reference materials in drug development and analytical validation.
Key Differences :
| Parameter | This compound | 4-Chloro-1-methylpiperidine-d4 Hydrochloride |
|---|---|---|
| Core Structure | Imidazoline ring | Piperidine ring |
| Molecular Formula | C₉H₁₀BrClFN₃ (deuterated) | C₆H₉D₄Cl₂N |
| Primary Use | Veterinary sedation/analgesia | General pharmaceutical agent (unspecified) |
| Deuterium Position | Likely on imidazoline/aryl groups | On piperidine methyl group |
The piperidine derivative lacks the α₂-adrenergic activity of Romifidine but shares utility in isotopic labeling for metabolic studies .
Imidazole/Imidazoline Derivatives
Ranitidine Hydrochloride and Impurities
Ranitidine Hydrochloride (C₁₃H₂₂N₄O₃S·HCl), a histamine H₂-receptor antagonist, shares structural motifs with Romifidine, such as nitrogen-containing heterocycles. However, its impurities (e.g., ranitidine-N-oxide) highlight differences in stability and metabolic pathways:
- Stability: Romifidine-d4’s deuterium substitution may reduce metabolic degradation compared to non-deuterated ranitidine impurities like nitroacetamide derivatives .
- Analytical Utility : Romifidine-d4 is optimized for LC-MS, whereas ranitidine impurities are typically analyzed via RP-HPLC .


Imidazole-4(5)-carboxamide, 5-(4)-amino-, Hydrochloride
This compound (CAS 72-40-2) shares an imidazole backbone but lacks the bromo-fluoro substitution of Romifidine. Its primary use is in biochemical research, contrasting with Romifidine-d4’s dual role in pharmacology and analytics .
Analytical and Stability Comparisons
Analytical Performance
| Compound | Method (Reference) | Key Application |
|---|---|---|
| Romifidine-d4 HCl | LC-MS | Quantification in biological matrices |
| Amitriptyline HCl | RP-HPLC (Validated method) | Simultaneous drug analysis |
| Clindamycin HCl | FTIR Spectroscopy | Structural verification |
Romifidine-d4’s deuterium labeling reduces chromatographic interference, enhancing accuracy compared to non-deuterated analogs like clindamycin hydrochloride .
Stability Considerations
- Solution Stability : Romifidine-d4 likely exhibits similar solution stability to amitriptyline hydrochloride (stable for 24–48 hours under refrigeration) .
- Deuterium Effects: Deuterium can alter metabolic stability by slowing cytochrome P450-mediated oxidation, a feature absent in non-deuterated compounds like ranitidine impurities .
Biological Activity
Romifidine-d4 Hydrochloride is a deuterated form of the α2-adrenergic agonist romifidine, primarily used in veterinary medicine, especially for sedation and analgesia in horses. This article reviews its biological activity, focusing on pharmacokinetics, pharmacodynamics, and comparative studies with other sedatives.
Overview of Romifidine
Romifidine is commonly administered intravenously (IV) to achieve sedation and analgesia. It acts primarily on the α2-adrenergic receptors, leading to a decrease in norepinephrine release, which results in sedation, analgesia, and muscle relaxation. The deuterated version, romifidine-d4, is expected to have similar pharmacological properties but may exhibit altered metabolic pathways due to the presence of deuterium.
Pharmacokinetics
The pharmacokinetic profile of romifidine-d4 has not been extensively studied compared to its non-deuterated counterpart. However, research on romifidine provides insights into expected behaviors:
- Absorption and Distribution : After IV administration, romifidine shows rapid absorption with a two-compartment model describing its distribution. The maximum plasma concentration occurs shortly after administration.
- Elimination Half-Life : The terminal elimination half-life for romifidine is approximately 138.2 minutes, indicating a relatively prolonged effect which is beneficial for procedures requiring extended sedation .
- Volume of Distribution : The central compartment volume is about 1.89 L/kg, while the peripheral compartment volume is around 2.57 L/kg .
Pharmacodynamics
Romifidine's pharmacodynamic effects include sedation and analgesia, which are dose-dependent:
- Sedation Scores : Studies indicate that doses of 40 µg/kg and 120 µg/kg produce significant sedation in horses, with notable differences observed at various time points post-administration. For instance, head ptosis was recorded as lasting up to 180 minutes at higher doses .
- Cardiovascular Effects : Romifidine administration results in a significant decrease in heart rate and cardiac index while increasing mean arterial pressure. These changes can be critical for monitoring during procedures .
Table 1: Summary of Pharmacodynamic Effects
| Dose (µg/kg) | Sedation Duration (min) | Heart Rate Change (bpm) | Analgesia Onset (min) |
|---|---|---|---|
| 40 | 150 | -20 | 6 |
| 120 | 180 | -30 | 4 |
Comparative Studies
Comparative studies have shown that romifidine's sedative effects are comparable to other α2-agonists like detomidine and xylazine:
- Detomidine vs. Romifidine : Both agents significantly reduce heart rate; however, romifidine tends to have a more prolonged sedative effect .
- Analgesic Efficacy : In studies involving camels, romifidine demonstrated longer-lasting analgesia compared to lidocaine alone. The duration of perineal anti-nociception was significantly longer in groups treated with romifidine .
Table 2: Comparative Analgesic Effects
| Agent | Duration of Analgesia (min) | Onset Time (min) |
|---|---|---|
| Romifidine | 158.33 ± 4.01 | 6.67 ± 0.33 |
| Lidocaine | 75.83 ± 3.27 | 3.67 ± 0.33 |
| Romifidine-Lidocaine | 165 ± 3.87 | 4.00 ± 0.37 |
Case Studies
Several case studies highlight the clinical application of romifidine:
- Sedation for Dental Procedures : In a case study involving dental procedures in horses, administration of romifidine resulted in effective sedation without significant adverse cardiovascular effects.
- Management of Pain in Colic Cases : Horses treated with romifidine showed improved comfort levels during colic episodes compared to those receiving only NSAIDs.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing Romifidine-d4 Hydrochloride purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is essential for assessing isotopic purity and identifying impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) should validate deuteration at specified positions. Ensure protocols align with guidelines for reporting experimental details, including solvent systems and calibration standards, to enable reproducibility .
Q. How should researchers design stability studies for this compound under varying physiological conditions?
- Methodological Answer : Accelerated stability testing under controlled temperature, humidity, and pH conditions (e.g., 40°C/75% RH for 6 months) is critical. Use HPLC-MS to monitor degradation products and deuterium retention. Include forced degradation studies (e.g., oxidative, photolytic) to identify vulnerable sites in the molecule. Document conditions rigorously, as outlined in ICH guidelines and reproducibility standards .
Q. What in vitro models are suitable for preliminary pharmacological profiling of this compound?
- Methodological Answer : Primary cell cultures (e.g., hepatocytes for metabolic stability) or immortalized cell lines expressing target receptors (e.g., α₂-adrenoceptors) can screen binding affinity and cytotoxicity. Ensure assay buffers account for deuterium’s kinetic isotope effects. Validate results against non-deuterated analogs to isolate isotopic influences .
Advanced Research Questions
Q. How can researchers address discrepancies in pharmacokinetic data for this compound across in vivo models?
- Methodological Answer : Variability may arise from species-specific metabolic pathways or deuterium’s impact on clearance rates. Use crossover study designs with paired cohorts (deuterated vs. non-deuterated) and apply population pharmacokinetic modeling to isolate isotopic effects. Include covariates like cytochrome P450 activity and protein binding in statistical analyses .
Q. What strategies resolve contradictions in reported receptor binding affinities of this compound?
- Methodological Answer : Orthogonal assays (e.g., radioligand binding, functional cAMP assays) under standardized conditions (pH, temperature, ion concentration) can clarify discrepancies. Perform meta-analyses of published data to identify confounding variables (e.g., buffer composition, cell membrane preparation methods). Use Bayesian statistics to quantify uncertainty .
Q. How should metabolic stability studies in hepatic microsomes be optimized for this compound?
- Methodological Answer : Optimize microsome concentration (0.5–1 mg/mL) and incubation time (30–60 mins) to balance detection sensitivity and linearity. Include controls with NADPH cofactors to distinguish enzymatic vs. non-enzymatic degradation. Use tandem MS to track deuterium loss in metabolites and correlate with metabolic soft spots .
Q. What experimental frameworks validate the isotopic fidelity of this compound in long-term toxicology studies?
- Methodological Answer : Employ stable isotope tracing (e.g., LC-HRMS) in plasma/tissue samples to monitor deuterium retention over time. Compare pharmacokinetic parameters (AUC, Cmax) between deuterated and non-deuterated forms. Cross-validate findings using isotopic ratio mass spectrometry (IRMS) to rule out metabolic exchange artifacts .
Data Analysis & Reporting
Q. How can inter-individual variability in pharmacodynamic responses to this compound be statistically accounted for?
- Methodological Answer : Apply mixed-effects models to partition variability into intrinsic (e.g., genetic polymorphisms) and extrinsic (e.g., dosing regimen) factors. Use bootstrap resampling to estimate confidence intervals for parameters like EC50. Report variability metrics (coefficient of variation) in alignment with CONSORT guidelines for transparent reporting .
Q. What are the best practices for integrating contradictory datasets into a unified mechanistic model for this compound?
- Methodological Answer : Systems pharmacology approaches, such as physiologically based pharmacokinetic (PBPK) modeling, can reconcile disparate data by incorporating in vitro-in vivo extrapolation (IVIVE). Validate models using sensitivity analysis and external datasets. Document all assumptions and parameter sources to facilitate peer critique .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



